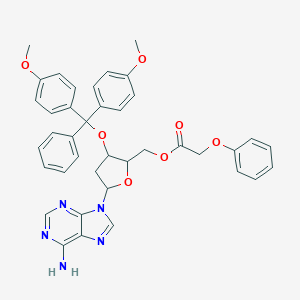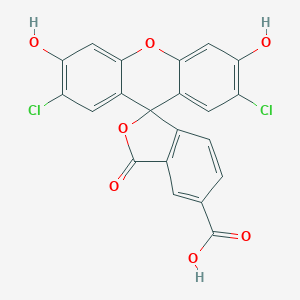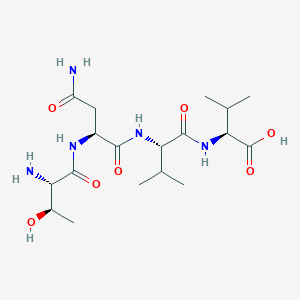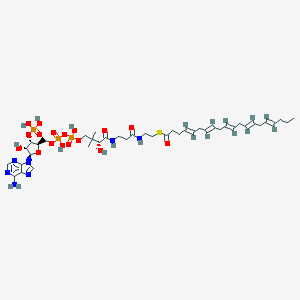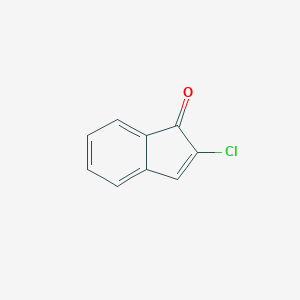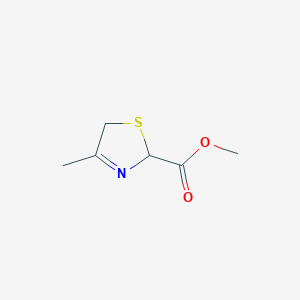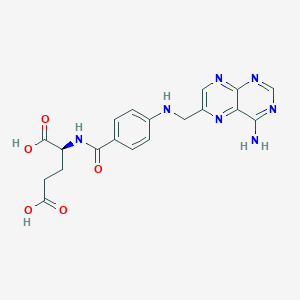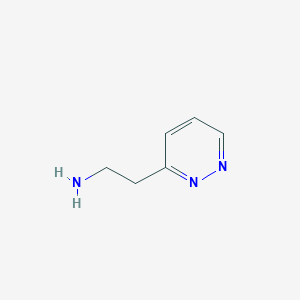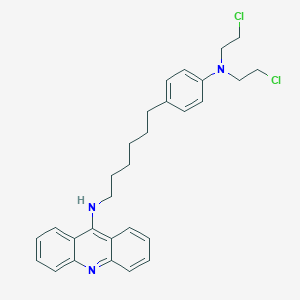
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, also known as AC-9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. AC-9 belongs to the class of acridine derivatives, which have been shown to exhibit significant antitumor activity.
作用机制
The exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA damage repair.
生化和生理效应
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of PARP, leading to DNA damage and apoptosis in cancer cells. Physiologically, 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to reduce tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One advantage of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its broad-spectrum antitumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its potential toxicity, particularly to normal cells. Further research is needed to determine the optimal dosage and administration schedule for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- in order to minimize toxicity while maximizing its antitumor activity.
未来方向
There are several future directions for research on 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. One area of interest is the development of novel drug delivery systems for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could help to identify patients who are most likely to benefit from treatment with 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. Finally, further research is needed to elucidate the exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could lead to the development of more effective cancer therapies.
合成方法
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- can be synthesized using a multi-step process involving the reaction of 9-aminoacridine with 1,6-dibromohexane, followed by the reaction with 4-(bis(2-chloroethyl)amino)phenylboronic acid. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromo-6-hexanol to yield 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-.
科学研究应用
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, such as doxorubicin and cisplatin.
属性
CAS 编号 |
125173-75-3 |
|---|---|
产品名称 |
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- |
分子式 |
C29H33Cl2N3 |
分子量 |
494.5 g/mol |
IUPAC 名称 |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
InChI |
InChI=1S/C29H33Cl2N3/c30-18-21-34(22-19-31)24-16-14-23(15-17-24)9-3-1-2-8-20-32-29-25-10-4-6-12-27(25)33-28-13-7-5-11-26(28)29/h4-7,10-17H,1-3,8-9,18-22H2,(H,32,33) |
InChI 键 |
BOTVOSDEXKKBSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
其他 CAS 编号 |
125173-75-3 |
同义词 |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



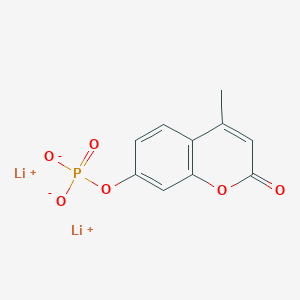
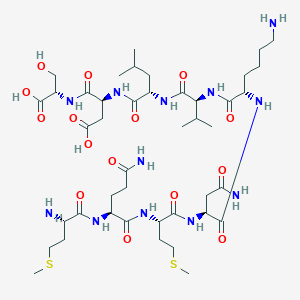
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
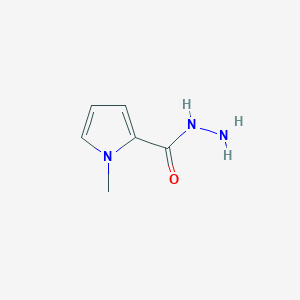
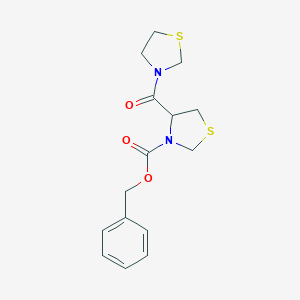
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
